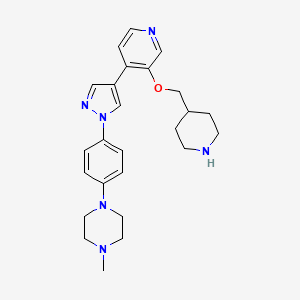![molecular formula C21H31NO6S B3112727 ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate CAS No. 192203-59-1](/img/structure/B3112727.png)
ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate
Overview
Description
Ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate is a complex organic compound that features a tert-butyl group, a methoxyphenyl group, and a sulfanylcarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate typically involves multiple steps, starting from readily available starting materials. One common approach is to use tert-butyl esters and methoxyphenyl derivatives as key intermediates. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems allow for precise control over reaction conditions and can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylcarbonylamino group to a simpler amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate involves its interaction with specific molecular targets. The sulfanylcarbonylamino group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]butanedioate
- Ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]hexanedioate
- Ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]octanedioate
Uniqueness
Ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and resistance to metabolic degradation, while the methoxyphenyl and sulfanylcarbonylamino groups provide opportunities for diverse chemical modifications .
Properties
IUPAC Name |
ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO6S/c1-20(2,3)27-17(23)13-12-16(18(24)28-21(4,5)6)22-19(25)29-15-10-8-14(26-7)9-11-15/h8-11,16H,12-13H2,1-7H3,(H,22,25)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPJFVDNBKTARP-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)SC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)SC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3112645.png)
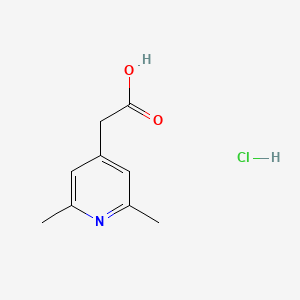
![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride](/img/structure/B3112661.png)
![1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline](/img/structure/B3112671.png)

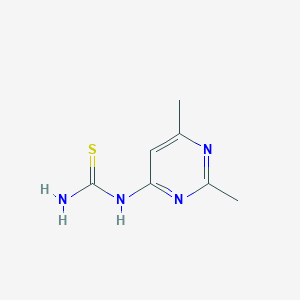


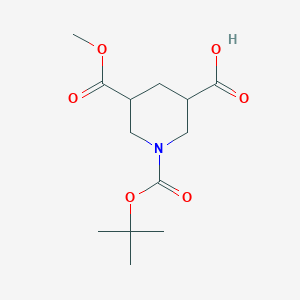


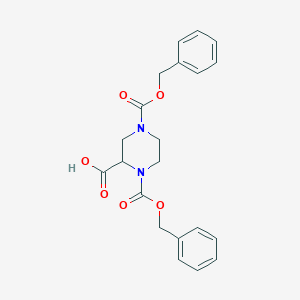
![2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B3112725.png)
